molecular formula C8H8O3 B1655965 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione CAS No. 4717-57-1

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B1655965
CAS No.: 4717-57-1
M. Wt: 152.15 g/mol
InChI Key: XVGQCWWUXBWHHZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is unique in its structure and properties compared to similar compounds. Some similar compounds include:

These similar compounds highlight the structural diversity within the benzofuran family and the potential for varied applications and reactivity.

Properties

IUPAC Name

3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGQCWWUXBWHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536776
Record name 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4717-57-1
Record name 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 5.0 grams (0.029 mole) of cyclohexene-2,3-dicarboxylic acid in 30 ml of acetic anhydride and 100 ml of acetic acid was heated under reflux for four hours. The reaction mixture was concentrated under reduced pressure to a residual oil. The oil was washed with petroleum ether and evacuated under high vacuum to yield 2.2 grams of 2,3,4,5-tetrahydrophthalic anhydride as a semi-solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 2
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 3
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 4
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 5
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 6
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione

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